molecular formula C11H12N2O3S B2690950 N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide CAS No. 1903059-56-2

N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide

Cat. No.: B2690950
CAS No.: 1903059-56-2
M. Wt: 252.29
InChI Key: JYPFCVDQRFOTBL-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide is a complex organic compound that features a furan ring, a pyridine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Formation of the pyridine ring: This is often synthesized via a condensation reaction.

    Linking the furan and pyridine rings: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling, to form the desired biaryl structure.

    Introduction of the methanesulfonamide group: This is typically done through a sulfonation reaction using methanesulfonyl chloride and a suitable base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted furan and pyridine derivatives.

Scientific Research Applications

N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Uniqueness: N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide is unique due to its combination of a furan ring, a pyridine ring, and a methanesulfonamide group, which provides it with distinct chemical and biological properties

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-17(14,15)13-8-9-4-5-10(12-7-9)11-3-2-6-16-11/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPFCVDQRFOTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CN=C(C=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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